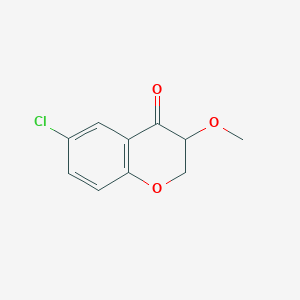

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

6-chloro-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9ClO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3 |

InChI Key |

GICSDUVSDVMEND-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC2=C(C1=O)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acylation of racemic benzoxazines with (S)-naproxen acyl chloride, followed by recrystallization or flash column chromatography on silica gel . The acidic hydrolysis of the resulting amides yields the desired compound in enantiomerically pure form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzopyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance the efficacy against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The presence of the chloro and methoxy groups is believed to contribute to this activity by influencing the compound's interaction with microbial cell membranes .

Anticancer Properties

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a lead compound for cancer therapy .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce neuronal cell death and inflammation in experimental settings, suggesting a mechanism that could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The methoxy group appears to play a critical role in enhancing these protective effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated a series of benzopyran derivatives for their antibacterial properties against standard bacterial strains. The results demonstrated that modifications on the benzopyran structure significantly influenced antimicrobial activity, with this compound showing promising results against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzopyran compounds, including this compound, and tested their cytotoxicity against human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Halogenation: The presence of chlorine (6-Cl) or bromine (6-Br) enhances electrophilic reactivity, making these compounds suitable for further functionalization . Methoxy vs. Amino Substitution: The 3-NH₂ group in the hydrochloride derivative facilitates interactions with biological targets like dopamine receptors .

Synthetic Accessibility: Yields for chromone derivatives vary significantly. For example, 6-chloro-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-1-benzopyran-4-one was synthesized in 50% yield via a modified Aldol condensation , while multi-step syntheses (e.g., for the 3-amino derivative) achieved 43.4% total yield .

Biological Relevance :

- Compounds with hydroxylated B-rings (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one) are linked to antioxidant and anti-inflammatory activities .

- The 7-hydroxy-3-(3-hydroxy-4-methoxybenzyl) derivative demonstrates cardiovascular effects, including blood pressure modulation .

Biological Activity

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, a compound belonging to the benzopyran family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: CHClO

Molecular Weight: 212.63 g/mol

CAS Number: 1391264-20-2

The compound features a benzene ring fused to a pyran ring, with a chlorine atom at the 6-position and a methoxy group at the 3-position. This unique arrangement influences its biological activity significantly.

Biological Activities

The biological activities of this compound are primarily attributed to its structural characteristics. Key activities include:

- Antimicrobial Activity: Studies indicate that derivatives of benzopyran compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, chromone derivatives have shown potent antibacterial effects against strains such as Staphylococcus aureus .

- Antioxidant Properties: The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Research suggests that compounds with similar structures can scavenge free radicals effectively .

- Enzyme Inhibition: The compound's interactions with specific enzymes suggest potential applications in treating diseases where enzyme regulation is critical. For example, it has shown inhibitory effects on enzymes involved in metabolic pathways .

Antimicrobial Activity Study

A study conducted on various benzopyran derivatives found that this compound exhibited significant antibacterial activity:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Coumarin Derivative | E. coli | 64 µg/mL |

This indicates a promising potential for further development as an antimicrobial agent .

Antioxidant Activity Assessment

In vitro assays have demonstrated that the compound can effectively reduce oxidative stress markers in cell cultures:

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC = 25 µg/mL |

| ABTS Scavenging Activity | IC = 30 µg/mL |

These results suggest that this compound could be beneficial in developing antioxidant therapies .

The biological activity of this compound is likely mediated through several mechanisms:

- Binding Affinity: The chlorine and methoxy groups enhance binding affinity to specific biological targets, influencing various signaling pathways.

- Enzyme Interaction: The compound may inhibit key enzymes involved in metabolic processes or pathogen survival, thereby exerting its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.